Clindamycinpalmitatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

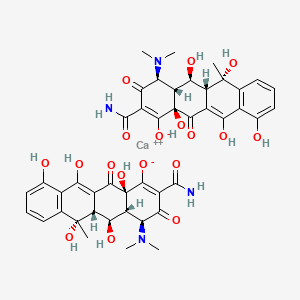

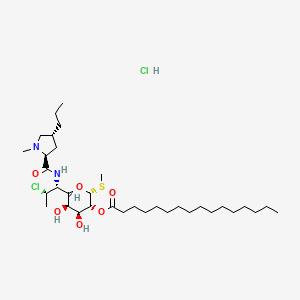

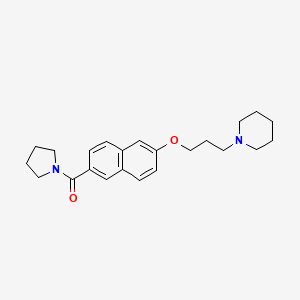

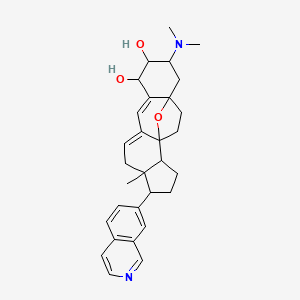

Clindamycin palmitate hydrochloride is a semi-synthetic lincosamide antibiotic used to treat a variety of serious infections caused by susceptible microorganisms. It is particularly effective against anaerobic bacteria, gram-positive cocci, and bacilli, as well as gram-negative bacilli. This compound is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid .

Preparation Methods

The preparation of clindamycin palmitate hydrochloride involves several steps:

Dissolution and Filtration: Clindamycin palmitate hydrochloride is dissolved in a solvent, heated, cooled, and then subjected to suction filtration to remove solid impurities.

Column Chromatography: The filtrate is then subjected to column chromatography using an eluent for elution.

Chemical Reactions Analysis

Clindamycin palmitate hydrochloride undergoes various chemical reactions:

Hydrolysis: In the gastrointestinal tract, clindamycin palmitate hydrochloride is hydrolyzed to its active form, clindamycin.

Esterification: The synthesis of clindamycin esters involves the protection of hydroxyl groups followed by esterification.

Oxidation and Reduction: These reactions are less common for clindamycin palmitate hydrochloride due to its stable structure.

Scientific Research Applications

Clindamycin palmitate hydrochloride has several scientific research applications:

Pharmaceutical Formulations: Research has been conducted on the optimization of 3D-printed tablets of clindamycin palmitate hydrochloride using selective laser sintering.

Biological Studies: It has been used in studies to understand its effects on bacterial protein synthesis and its potential use in treating various infections.

Mechanism of Action

Clindamycin palmitate hydrochloride inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding impedes both the assembly of the ribosome and the translation process, effectively stopping bacterial growth .

Comparison with Similar Compounds

Clindamycin palmitate hydrochloride is often compared with other lincosamide antibiotics such as lincomycin and clindamycin hydrochloride:

Lincomycin: Clindamycin is derived from lincomycin and has largely replaced it due to its improved properties.

Clindamycin Hydrochloride: Clindamycin palmitate hydrochloride is a prodrug that is hydrolyzed to clindamycin in the body, whereas clindamycin hydrochloride is directly active.

Clindamycin Phosphate: This compound is used in intravenous formulations and has different solubility and stability properties compared to clindamycin palmitate hydrochloride.

Conclusion

Clindamycin palmitate hydrochloride is a versatile and effective antibiotic with a wide range of applications in medicine and scientific research. Its unique properties and mechanism of action make it a valuable tool in the fight against bacterial infections.

Properties

Molecular Formula |

C34H64Cl2N2O6S |

|---|---|

Molecular Weight |

699.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(1R,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |

InChI |

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25-,26+,28+,29-,30+,31-,32-,34-;/m1./s1 |

InChI Key |

GTNDZRUWKHDICY-ZLNNALEKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@H]([C@@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787021.png)

![(3-(benzo[d] [1,3] dioxol-4-yloxy)-3-(4-fluorophenyl)-N, N-dimethylpropan-1-amine](/img/structure/B10787029.png)

![5-[(3-Chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10787035.png)

![4-{1-[(5R)-6-{[4-(trifluoromethyl)phenyl]methyl}-6-azaspiro[2.5]octane-5-amido]cyclopropyl}benzoic acid](/img/structure/B10787054.png)

![N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10787063.png)

![5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B10787079.png)